An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction:
5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan-2-carboxylic acid core substituted with a piperidin-1-ylmethyl group at the 5-position. This molecule integrates the structural motifs of furan carboxylic acids and piperidine, both of which are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The furan moiety is a versatile scaffold known for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2] Similarly, the piperidine ring is a common constituent in many centrally acting and other therapeutic agents.[3] The combination of these two pharmacophores in a single molecular entity suggests that 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid may possess interesting and potentially useful biological properties, making it a compound of significant interest for further investigation in drug discovery and development.
This technical guide provides a summary of the known physicochemical properties of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also presents a plausible synthetic route and discusses potential biological activities based on the well-documented properties of related furan and piperidine derivatives.
Core Physicochemical Properties
| Property | 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid | 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride |
| CAS Number | 301353-36-6 | 301353-36-6 |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 223.24 g/mol | 245.70 g/mol |
| Physical Form | Solid | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available (Predicted values may vary) | Data not available |
| logP | Data not available (Predicted values may vary) | Data not available |
| Solubility | Data not available | Data not available |
Note on Predicted Properties: While experimental data is lacking, computational methods can provide estimations for properties like pKa and logP. These predictions are based on the molecule's structure and can be valuable for initial assessments. However, they should be confirmed experimentally for definitive characterization.
Experimental Protocols: A Proposed Synthetic Route
A specific, detailed experimental protocol for the synthesis of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is not extensively documented in publicly available literature. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible and efficient synthetic pathway is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (furan-2-carboxylic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[4][5][6]
Proposed Synthesis via Mannich Reaction:
A likely synthetic route to 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is through the Mannich reaction, starting from 5-hydroxymethyl-2-furancarboxylic acid, which can be synthesized from biomass-derived 5-hydroxymethylfurfural.[7][8] The hydroxyl group can be converted to a more reactive leaving group, followed by nucleophilic substitution with piperidine. An alternative, more direct approach would be a classical Mannich reaction with furan-2-carboxylic acid, formaldehyde, and piperidine.
Below is a detailed, hypothetical experimental protocol for the synthesis of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid.
Step 1: Synthesis of 5-(Chloromethyl)furan-2-carboxylic acid (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxymethylfuran-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
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Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride (1.1 equivalents).
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Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(chloromethyl)furan-2-carboxylic acid. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid
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Reaction Setup: Dissolve the crude 5-(chloromethyl)furan-2-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Nucleophilic Substitution: Add piperidine (2.5 equivalents) to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl generated.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification:
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Remove the solvent under reduced pressure.
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Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
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Collect the solid product by filtration.
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Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.
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Dry the product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Characterization:
The final product should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present (e.g., carboxylic acid O-H and C=O, C-N).
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Melting Point Analysis: To determine the melting point and assess purity.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid, the structural components suggest several potential areas for pharmacological investigation.
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Anticancer Activity: Numerous furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes involved in cancer cell proliferation.
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Antibacterial and Antifungal Activity: The furan nucleus is a known pharmacophore in several antimicrobial agents. Furan derivatives can interfere with microbial growth through various mechanisms, including DNA damage and inhibition of essential enzymes.
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Anti-inflammatory Activity: Some furan-2-carboxylic acid derivatives have shown anti-inflammatory properties.[9]
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Central Nervous System (CNS) Activity: The presence of the piperidine moiety, a common feature in many CNS-active drugs, suggests that 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid could be a candidate for screening for neurological and psychiatric disorders.[10]
Given the lack of specific data, any discussion of signaling pathways would be purely speculative. However, based on the activities of related compounds, potential pathways to investigate could include those involved in apoptosis (e.g., caspase activation), cell cycle regulation, and inflammatory signaling (e.g., NF-κB pathway).
Visualizations
Caption: Proposed synthetic workflow for 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid.
Caption: Conceptual relationship of structural moieties to potential biological activities.
Conclusion
5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid represents an intriguing molecule for further scientific exploration due to its hybrid structure combining two pharmacologically significant motifs. While there is a notable lack of experimentally determined physicochemical data for this specific compound, this technical guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis. The discussion on potential biological activities, based on the extensive literature of related furan and piperidine derivatives, highlights promising avenues for future research. It is recommended that the synthesis and full physicochemical characterization of this compound be undertaken to enable a thorough investigation of its potential as a novel therapeutic agent.
References
- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
